Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]-
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Overview
Description
Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- is an organic compound that features a quinazolinone moiety attached to a benzoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- typically involves the formation of the quinazolinone core followed by its attachment to a benzoic acid derivative. One common method includes the reaction of a Schiff base with mercaptoacetic acid to form the quinazolinone structure, which is then further reacted with benzoic acid derivatives under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. Techniques such as reflux, vacuum filtration, and hot gravity filtration are often employed to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxybenzoic acids under specific conditions.
Reduction: Catalytic hydrogenation or reduction with metals in acid can reduce the compound.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the presence of aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are used.
Reduction: Hydrogen gas with a catalyst or reducing metals in acidic conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
Oxidation: Hydroxybenzoic acids.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 4-[4-oxo-2-(phenylmethyl)-3(4H)-quinazolinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with antimicrobial properties.
Quinazolinone derivatives: Compounds with similar core structures but different substituents, leading to varied biological activities.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential therapeutic effects make it a valuable compound for research and industrial applications .
Properties
CAS No. |
76244-49-0 |
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Molecular Formula |
C22H16N2O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-(2-benzyl-4-oxoquinazolin-3-yl)benzoic acid |
InChI |
InChI=1S/C22H16N2O3/c25-21-18-8-4-5-9-19(18)23-20(14-15-6-2-1-3-7-15)24(21)17-12-10-16(11-13-17)22(26)27/h1-13H,14H2,(H,26,27) |
InChI Key |
YAEFNUUBWUDNOL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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